molecular formula C11H8F3NO2 B14162322 4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- CAS No. 41192-86-3

4-Quinolinol, 5-methoxy-2-(trifluoromethyl)-

Cat. No.: B14162322
CAS No.: 41192-86-3
M. Wt: 243.18 g/mol
InChI Key: KJLHMVASDMDKLM-UHFFFAOYSA-N
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Description

4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- is a chemical compound belonging to the quinoline family This compound is characterized by the presence of a methoxy group at the 5th position and a trifluoromethyl group at the 2nd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another approach includes the condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate under acid-catalyzed conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The presence of both methoxy and trifluoromethyl groups in 4-Quinolinol, 5-methoxy-2-(trifluoromethyl)- imparts unique chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.

Properties

CAS No.

41192-86-3

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

5-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one

InChI

InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-6-10(8)7(16)5-9(15-6)11(12,13)14/h2-5H,1H3,(H,15,16)

InChI Key

KJLHMVASDMDKLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C=C(N2)C(F)(F)F

Origin of Product

United States

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